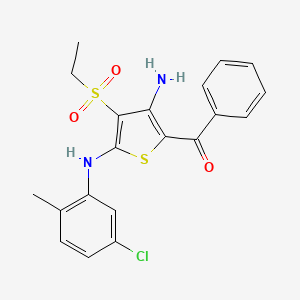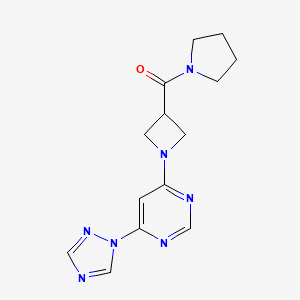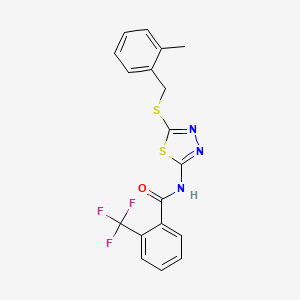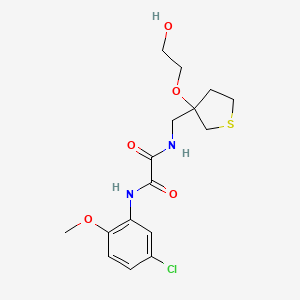![molecular formula C22H20ClN5O2S B2601522 7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-38-8](/img/structure/B2601522.png)
7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a quinazolin-2-yl ring, a pyrido[1,2-a]pyrimidin-4-one ring, and an oxolane ring .
Synthesis Analysis
The synthesis of similar compounds, such as quinazolin-4(3H)-ones, has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The quinazolin-2-yl ring and the pyrido[1,2-a]pyrimidin-4-one ring are part of the core structure, with the oxolane ring and the sulfanylmethyl group attached to this core .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of several reactive sites. For instance, the amino group attached to the oxolane ring could potentially undergo reactions with electrophiles .Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT)
The presence of a chloro substituent suggests that this compound could be used in PDT. PDT involves the activation of photosensitizers by light, leading to localized cytotoxicity. By optimizing the absorption and emission properties, this compound might find applications in cancer therapy or antimicrobial treatments.
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c23-14-7-8-19-25-15(10-20(29)28(19)12-14)13-31-22-26-18-6-2-1-5-17(18)21(27-22)24-11-16-4-3-9-30-16/h1-2,5-8,10,12,16H,3-4,9,11,13H2,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZUUOOGZZYPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2601446.png)


![2-cyano-N-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2601453.png)

![N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2601456.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2601458.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2601460.png)
![3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2601461.png)